molecular formula C20H19N5O3 B3494674 ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate

ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate

Cat. No.: B3494674
M. Wt: 377.4 g/mol
InChI Key: CQVJQKOSZNXGHQ-UHFFFAOYSA-N
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Description

Ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate is a compound with the molecular formula C20H19N5O3 . It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity . Compounds containing the 1,2,4-triazole ring have been proven to exhibit significant antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, 2,3-dichloropyrazine can be used as a starting material, with the hydrazine group of the compound being substituted via a nucleophilic reaction using hydrazine hydrate .


Molecular Structure Analysis

The 1,2,4-triazole ring in the structure is isoelectronic with that of purines, making this heterocycle a possible surrogate of the purine ring . The structure–activity relationship (SAR) established thus far had highlighted the importance of a group at the 4-position of the 6-phenyl substituent .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the 1,2,4-triazole ring. This heterocyclic core has been proven to exhibit significant antibacterial activity . The presence of a group at the 4-position of the 6-phenyl substituent and the utility of a sulfonamide at the 3-position have been highlighted in the structure–activity relationship (SAR) .


Physical and Chemical Properties Analysis

The compound has a molecular formula of C20H19N5O3 and an average mass of 377.397 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided in the search results, compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been proven to exhibit significant antibacterial activity .

Future Directions

The 1,2,4-triazole ring, a key component of this compound, has been the subject of much research due to its significant antibacterial activity . Future research could focus on harnessing this antibacterial potential and dealing with the escalating problems of microbial resistance . Further investigations on this scaffold could lead to the development of new potent and safe antimicrobial agents .

Properties

IUPAC Name

ethyl N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-3-27-20(26)21-14-8-10-15(11-9-14)28-12-18-22-23-19-17-7-5-4-6-16(17)13(2)24-25(18)19/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVJQKOSZNXGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)OCC2=NN=C3N2N=C(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate
Reactant of Route 2
Reactant of Route 2
ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate
Reactant of Route 3
Reactant of Route 3
ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate
Reactant of Route 4
Reactant of Route 4
ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate
Reactant of Route 5
ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate
Reactant of Route 6
ethyl {4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}carbamate

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